Cas no 113507-06-5 (Moxidectin)

Moxidectin 化学的及び物理的性質
名前と識別子
-
- Moxidectin
- Milbemycin B, 5-O-demethyl-28-deoxy-25-(1E)-1,3-dimethyl-1-butenyl-6,28-epoxy-23-(methoxyimino)-, (6R,23E,25S)-
- proheart
- (6R,23E,25S)-5-O-DeMethyl-28-deoxy-25-[(1E)-1,3-diMethyl-1-buten-1-yl]-6,28-epoxy-23-(MethoxyiMino)MilbeMycin B
- [6R,23E,25S(E)]-5-O-DeMethyl-28-deoxy-25-(1,3-diMethyl-1-butenyl)-6,28-epoxy-23-(MethoxyiMino)MilbeMycin B
- 23-MethoxiMe-LL-F 28249α
- Equest
- ProHeart 6
- CL301423
- Moxdectin
- bridged fused ring systems nomenclature: (2aE,4E,8E)-(5’S,6R,6’S,11R,13R,15S,17aR,20R,20aR,20bS)-6’-[(1E)-1,3-dimethylbut-1-enyl]-5’,6’,10,11,14,15,17a,20,20a,20b-decahydro-20,20b-dihydroxy-5’,6,8,19-tetramethylspiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran]-4’,17(3’H,6H)-dione 4’-(E)-(O-methyloxime)
- extended von
- Moxidectin HOUSE STANDARD
- Quest
- Vetdectin Oral Drench
- Desmocap12
- MilbemycinB, 5-O-demethyl-28-deoxy-25-(1,3-dimethyl-1-butenyl)-6,28-epoxy-23-(methoxyimino)-,[6R,23E,25S(E)]-
- Milbemycin B,5-O-demethyl-28-deoxy-25-[(1E)-1,3-dimethyl-1-butenyl]-6,28-epoxy-23-(methoxyimino)-,(6R,23E,25S)- (9CI)
- Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran],milbemycin B deriv.
- 23-Methoxime-LL-F 28249a
- Cydectin
- Quest (parasiticide)
- Cydectin, CL 301,423
- TYC529328W
- DSSTox_CID_17577
- DSSTox_RID_79341
- DSSTox_GSID_37577
- Moxidectin impurity L
- Moxidectin, (23Z)-
- Moxidectin for veterinary use impurity L [EP]
- YZBLFMPOMVTDJY-LSGXYNIPSA-N
- HMS3264I15
- Tox21_113389
- Tox21_113093
- NSC760424
- CL 301423
- Moxidectin, >=98%
- SCHEMBL13112872
- MOXIDECTIN [GREEN BOOK]
- MOXIDECTIN [INN]
- Moxidectin, Pharmaceutical Secondary Standard; Certified Reference Material
- MILBEMYCIN B, 5-O-DEMETHYL-28-DEOXY-25-(1,3-DIMETHYL-1-BUTENYL)-6,28-EPOXY-23-(METHOXYIMINO)-,(6R,23E,25S(E))-
- Moxidectine [INN-French]
- Tauramox
- DB11431
- ADVOCATE COMPONENT MOXIDECTIN
- Moxidectin [USAN:INN:BAN]
- EN300-7360918
- CL-301,423
- MOXIDECTIN [ORANGE BOOK]
- M3136
- Moxidectine
- Milbemycin B, 5-O-demethyl-28-deoxy-25-(1,3-dimethyl-1-butenyl)-6,28-epoxy-23-(methoxyimino)-, (6R,23E,25S(E))-
- MOXIDECTIN [USAN]
- MOXIDECTIN (MART.)
- MOXIDECTIN [EMA EPAR VETERINARY]
- Milbemycin B, 5-O-demethyl-28-deoxy-25-((1E)-1,3-dimethyl-1-butenyl)-6,28-epoxy-23-(methoxyimino)-, (6R,23E,25S)-
- Moxidectinum (INN-Latin)
- AS-17881
- DTXSID00861219
- 113507-06-5
- MOXIDECTIN (USP MONOGRAPH)
- CORAXIS
- CHEMBL2104415
- s3713
- Moxidectin EP L
- 119718-45-5
- AKOS025401990
- (1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- UNII-NGU5H31YO9
- MOXIDECTIN [MI]
- MOXIDECTIN [MART.]
- NSC 760424
- MOXIDECTIN COMPONENT OF ADVOCATE
- Moxidectin, VETRANAL(TM), analytical standard
- Moxidectin (USP/INN)
- (1'R,2R,4E,4'S,5S,6S,8'R,10'E,13'R,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-4-(methoxyimino)-5,11',13',22'-tetramethyl-6-[(2E)-4-methylpent-2-en-2-yl]-3',7',19'-trioxaspiro[oxane-2,6'-tetracyclo[15.6.1.1^{4,8}.0^{20,24}]pentacosane]-10',14',16',22'-tetraen-2'-one
- MOXIDECTIN FOR VETERINARY USE [EP MONOGRAPH]
- CL-301423
- HY-B0777
- MOXIDECTIN (USP-RS)
- D05084
- MFCD00866560
- (2aE,4E,5'R,6R,6'S,8E,11R,13S,15S,17aR,20R,20aR,20bS)-6'-((E)-1,3-Dimethyl-1-butenyl)-5',6,6',7,10,11,14,15,17a,20,20a,20b-dodecahydro-20,20b-dihydroxy-5',6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo(4,3,2-pq)(2,6)benzodioxacyclooctadecin-13,2'-(2H)pyran)-4',17(3'H)-dione 4'-(E)-(O-methyloxime)
- NSC-760424
- AC-27773
- MOXIDECTIN (EMA EPAR VETERINARY)
- NGU5H31YO9
- Moxidectina (INN-Spanish)
- Moxidectin for veterinary use
- P02CX03
- (6R,25S)-5-O-Demethyl-28-deoxy-25-((E)-1,3-dimethyl-1-butenyl)-6,28-epoxy-23-oxomilbemycin B 23-(E)-(O-methyloxime)
- MOXIDECTIN [USP MONOGRAPH]
- Cydectin (moxidectin) Pour-On for Beef and Dairy Cattle
- Cydectin Oral Drench for Sheep
- MOXIDECTIN FOR VETERINARY USE (EP MONOGRAPH)
- Milbemycin B, 5-O-demethyl-28-deoxy-25-(1,3-dimethyl-1-butenyl)-6,28-epoxy-23-(methoxyimino)-, [6R,23Z,25S(E)]- (9CI); Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran], milbemycin B deriv.; (23Z)-Moxidectin; Moxidectin Imp. L (EP)
- (6R,25S)-5-O-Demethyl-28-deoxy-25-[(E)-1,3-dimethyl-1-butenyl]-6,28-epoxy-23-oxomilbemycin B 23-(E)-(O-methyloxime)
- ProHeart 12
- Moxidectin, European Pharmacopoeia (EP) Reference Standard
- Quest Gel
- MOXIDECTIN [WHO-DD]
- Moxidectina
- Moxidectinum [INN-Latin]
- Moxidectin, United States Pharmacopeia (USP) Reference Standard
- CHEBI:183811
- DTXCID3017577
- CCG-270317
- Moxidectine (INN-French)
- MOXIDECTIN [USP-RS]
- Moxidectin (TN)
- Moxidectinum
- CL 301,423
- Moxidectin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Moxidectina [INN-Spanish]
-
- MDL: MFCD00866560
- インチ: 1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1
- InChIKey: YZBLFMPOMVTDJY-CBYMMZEQSA-N
- ほほえんだ: O1[C@]2([H])C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])=C([H])C([H])=C3C([H])([H])O[C@]4([H])[C@@]([H])(C(C([H])([H])[H])=C([H])[C@@]([H])(C(=O)O[C@@]([H])(C2([H])[H])C([H])([H])[C@@]21C([H])([H])/C(/[C@]([H])(C([H])([H])[H])[C@@]([H])(/C(/C([H])([H])[H])=C(\[H])/C([H])(C([H])([H])[H])C([H])([H])[H])O2)=N/OC([H])([H])[H])[C@@]43O[H])O[H] |c:7,23,27|
計算された属性
- せいみつぶんしりょう: 639.377118g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 回転可能化学結合数: 3
- どういたいしつりょう: 639.377118g/mol
- 単一同位体質量: 639.377118g/mol
- 水素結合トポロジー分子極性表面積: 116Ų
- 重原子数: 46
- 複雑さ: 1340
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 機能3 d受容体数: 7
- 立体異性体サンプリングRMSD: 1
- CID立体異性体数: 2
- 機能3 dリング数: 4
- 有効回転子数: 5.8
- 機能3 d撥水物数: 2
- 機能3 dドナー数: 2
- 水素結合受容体数: 9
- トポロジー極表面積: 116A^2
- 同位体原子数: 0
じっけんとくせい
- 色と性状: 白色または灰白色の非晶質粉末
- 密度みつど: 1.2300
- ゆうかいてん: 130.0 to 134.0 deg-C
- ふってん: 790°C at 760 mmHg
- フラッシュポイント: 431.6 ºC
- 屈折率: 1.581
- PSA: 116.04000
- LogP: 5.72890
- マーカー: 6290
- ようかいせい: 水にほとんど溶けず、エタノール(96%)、ヘキサンに微溶しやすい
Moxidectin セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H301-H410
- 警告文: P264-P270-P273-P301+P310+P330-P391-P405-P501
- 危険物輸送番号:UN 2588
- 危険カテゴリコード: 25-50
- セキュリティの説明: 45-61-24/25
- RTECS番号:PY5438800
-
危険物標識:
- 包装等級:III
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Moxidectin 税関データ
- 税関データ:
税関コード:29322090
Moxidectin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3136-250MG |
Moxidectin |
113507-06-5 | 98.0%(N) | 250MG |
¥990.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109115-5g |
Moxidectin |
113507-06-5 | 98% | 5g |
¥676 | 2024-05-26 | |
TRC | M744800-10mg |
Moxidectin |
113507-06-5 | 10mg |
$ 91.00 | 2023-09-06 | ||
TRC | M744800-10g |
Moxidectin |
113507-06-5 | 10g |
$1443.00 | 2023-05-17 | ||
BAI LING WEI Technology Co., Ltd. | 915285-250MG |
Moxidectin, 92% |
113507-06-5 | 92% | 250MG |
¥ 941 | 2021-07-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33746-25MG |
113507-06-5 | 25MG |
¥2052.81 | 2023-01-15 | |||
BioAustralis | BIA-M1298-25 mg |
Moxidectin |
113507-06-5 | >95%byHPLC | 25mg |
$441.00 | 2023-09-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1157-25 mg |
Moxidectin |
113507-06-5 | 100.00% | 25mg |
¥998.00 | 2022-04-26 | |
ChemScence | CS-3080-50mg |
Moxidectin |
113507-06-5 | 98.03% | 50mg |
$180.0 | 2022-04-28 | |
DC Chemicals | DCAPI1416-1 g |
Moxidectin |
113507-06-5 | >99% | 1g |
$1000.0 | 2022-02-28 |
Moxidectin サプライヤー
Moxidectin 関連文献
-
Zhicong Shi,Zhanzhong Wang,Ting Zhang,Leping Dang,Hongyuan Wei RSC Adv. 2015 5 98050
-
Aya Sanbonsuge,Tsugiko Takase,Den-ichiro Shiho,Yoshitaka Takagai Anal. Methods 2011 3 2160
-
B. Roudaut Analyst 1998 123 2541
-
B. Roudaut Analyst 1998 123 2541
-
Qing Shang,Jianhua Zhai,Ruiqiong Tian,Ting Zheng,Xiaoyun Zhang,Xiaoyang Liang,Jing Zhang RSC Adv. 2015 5 75025
-
B. Roudaut Analyst 1998 123 2541
-
I. Rafidah,S. Ghanthimathi,A. B. Fatimah,N. A. Mahyudin Anal. Methods 2013 5 4172
-
Martin Danaher,Michael O’Keeffe,Jeremy D. Glennon,Laurence Howells Analyst 2001 126 576
-
M. Alvinerie,J. F. Sutra,D. Capela,P. Galtier,A. Fernandez-Suarez,E. Horne,M. O'Keeffe Analyst 1996 121 1469
-
Yan Lin,Yih Ching Ong,Sarah Keller,Johannes Karges,Rafika Bouchene,Eric Manoury,Olivier Blacque,Joachim Müller,Nicoleta Anghel,Andrew Hemphill,Cécile H?berli,Aya C. Taki,Robin B. Gasser,Kevin Cariou,Jennifer Keiser,Gilles Gasser Dalton Trans. 2020 49 6616
Moxidectinに関する追加情報
Moxidectin: A Comprehensive Overview
Moxidectin, with the CAS number 113507-06-5, is a potent anthelmintic agent belonging to the macrocyclic lactone class. It is widely used in veterinary medicine for the treatment and control of parasitic infections in livestock and companion animals. The compound has garnered significant attention due to its broad-spectrum efficacy against various helminths, including nematodes and arthropods. This article delves into the chemical properties, pharmacokinetics, therapeutic applications, and recent advancements in Moxidectin research.
Moxidectin is chemically classified as a 16-membered macrocyclic lactone, structurally similar to other anthelmintics like ivermectin and doramectin. Its molecular formula is C48H74O8, and it exhibits a molecular weight of 834.98 g/mol. The compound's structure includes a lactone ring fused with a tetrasaccharide moiety, which contributes to its unique pharmacological properties. Recent studies have highlighted the importance of Moxidectin's structural features in its ability to target specific ion channels in parasites, particularly the glutamate-gated chloride channels (GluCls), which are critical for their nervous system function.
The pharmacokinetics of Moxidectin are well-documented, with studies showing that it exhibits a prolonged half-life following administration. This characteristic makes it highly effective for long-term parasite control. Research conducted in 2023 has further elucidated its absorption, distribution, metabolism, and excretion profiles in various animal species. For instance, when administered subcutaneously, Moxidectin demonstrates rapid uptake into systemic circulation, followed by extensive tissue distribution, particularly in adipose tissues where it can persist for weeks.
In terms of therapeutic applications, Moxidectin has proven to be invaluable in combating parasitic infections such as nematodiasis and arthropod infestations. Its efficacy against multi-drug-resistant parasites has been a focal point of recent investigations. A 2023 study published in *Veterinary Parasitology* reported that Moxidectin displayed superior activity against ivermectin-resistant strains of *Haemonchus contortus*, a major gastrointestinal parasite in sheep and goats. This underscores its potential as a critical tool in managing anthelmintic resistance, a growing concern in veterinary medicine.
Recent advancements in Moxidectin research have also explored its potential beyond traditional veterinary applications. Preclinical studies suggest that the compound may possess anti-inflammatory properties due to its ability to modulate cytokine production. This opens new avenues for its use in treating inflammatory conditions associated with parasitic infections or other immune-mediated disorders.
Moreover, the environmental impact of Moxidectin has been a subject of scrutiny. Studies have shown that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. This aligns with current trends toward eco-friendly veterinary products and sustainable farming practices.
In conclusion, Moxidectin (CAS No: 113507-06-5) stands as a cornerstone in parasitic disease management due to its robust efficacy and favorable pharmacokinetic profile. As research continues to uncover new dimensions of its utility and safety, Moxidectin is poised to remain a pivotal component of veterinary therapeutics for years to come.
113507-06-5 (Moxidectin) 関連製品
- 99-48-9(Carveol(Mixture of cis and trans))
- 19721-56-3(Pikromycin)
- 33390-21-5(Bikaverin)
- 109084-58-4(Avermectin A1a,5-O-demethyl-33-hydroxy- (9CI))
- 70288-86-7(ivermectin)
- 71751-41-2(Avermectin B1)
- 65195-55-3(Avermectin B1a)
- 1400-61-9(Nystatin)
- 113665-89-7(8,9-Z-Abamectin B1a)
- 1617-23-8(Ethyl 2-methylpent-3-enoate)

